molecular formula C6H4BrF5S B1333655 3-Bromophenylsulfur pentafluoride CAS No. 672-30-0

3-Bromophenylsulfur pentafluoride

Cat. No.: B1333655
CAS No.: 672-30-0
M. Wt: 283.06 g/mol
InChI Key: QRPMKEUTGAXKSD-UHFFFAOYSA-N
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Description

3-Bromophenylsulfur pentafluoride is an organosulfur compound with the molecular formula C6H4BrF5S. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a sulfur pentafluoride group. This compound is known for its strong electrophilic properties and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

3-Bromophenylsulfur pentafluoride, also known as 1-BROMO-3-(PENTAFLUOROSULFANYL)BENZENE, is a sulfur-containing organic compound with strong electrophilic properties.

Mode of Action

, it can be inferred that it may interact with nucleophilic sites in biological molecules.

Pharmacokinetics

. Therefore, the impact of these properties on the bioavailability of the compound remains unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromophenylsulfur pentafluoride can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylmagnesium bromide with sulfur tetrafluoride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of a solvent like tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromophenylsulfur pentafluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylsulfur pentafluoride derivatives, while oxidation reactions may produce sulfoxides or sulfones .

Scientific Research Applications

3-Bromophenylsulfur pentafluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.

    Biology: It is employed in the study of enzyme inhibition and protein modification due to its electrophilic nature.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylsulfur pentafluoride
  • 2-Fluorophenylsulfur pentafluoride
  • 4-Chlorophenylsulfur pentafluoride
  • 3-Iodophenylsulfur pentafluoride

Uniqueness

3-Bromophenylsulfur pentafluoride is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. The bromine atom’s position on the phenyl ring can influence the compound’s electronic and steric characteristics, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

(3-bromophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPMKEUTGAXKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381311
Record name 3-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-30-0
Record name 3-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)sulfur pentafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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